Cas no 303121-11-1 (6-Ethoxyquinolin-4-ol)

6-Ethoxyquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Ethoxyquinolin-4-ol
- 4-Quinolinol,6-ethoxy-
- 6-ethoxy-1H-quinolin-4-one
- 6-Ethoxy-4-hydroxyquinoline
- 6-Ethoxy-4-quinolinol
- F0911-3831
- 4-Quinolinol, 6-ethoxy-
- FT-0747170
- AURORA 17943
- SY227478
- SCHEMBL3691354
- AB11877
- SR-01000453229-1
- EU-0040423
- 303121-11-1
- SR-01000453229
- 6-Ethoxyquinolin-4(1H)-one
- 6-Ethoxy-quinolin-4-ol
- AKOS002264961
- MFCD02332227
- N16917
- AS-77487
- 6-Ethoxy-4-hydroxyquinoline, AldrichCPR
- Oprea1_562060
- Oprea1_792070
- DTXSID10352224
- CCG-108135
- CS-0069294
- AE-641/14616001
- DB-031212
- 497140-92-8
-
- MDL: MFCD02332227
- インチ: InChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
- InChIKey: SIECPAIJDHEXAF-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC2=C(C=C1)NC=CC2=O
計算された属性
- せいみつぶんしりょう: 189.07900
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.163
- ゆうかいてん: NA
- ふってん: 333°C at 760 mmHg
- フラッシュポイント: 155.2°C
- 屈折率: 1.563
- PSA: 42.35000
- LogP: 2.33910
- じょうきあつ: 0.0±0.8 mmHg at 25°C
6-Ethoxyquinolin-4-ol セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Ethoxyquinolin-4-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Ethoxyquinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR309240-1g |
6-Ethoxy-4-hydroxyquinoline |
303121-11-1 | 1g |
£207.00 | 2023-09-01 | ||
Apollo Scientific | OR309240-5g |
6-Ethoxy-4-hydroxyquinoline |
303121-11-1 | 98% | 5g |
£119.00 | 2024-05-24 | |
Chemenu | CM128132-1g |
6-ethoxyquinolin-4-ol |
303121-11-1 | 95% | 1g |
$297 | 2021-08-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000231-1G |
6-Ethoxy-4-hydroxyquinoline |
303121-11-1 | 1g |
¥3340.6 | 2023-11-14 | ||
abcr | AB213715-1g |
6-Ethoxy-4-quinolinol; . |
303121-11-1 | 1g |
€297.00 | 2024-04-17 | ||
abcr | AB213715-250mg |
6-Ethoxy-4-quinolinol; . |
303121-11-1 | 250mg |
€144.00 | 2024-04-17 | ||
A2B Chem LLC | AB39292-5g |
6-Ethoxyquinolin-4-ol |
303121-11-1 | 95% | 5g |
$165.00 | 2024-04-20 | |
Aaron | AR0030BS-250mg |
4-Quinolinol, 6-ethoxy- |
303121-11-1 | 97% | 250mg |
$8.00 | 2025-01-21 | |
1PlusChem | 1P00303G-100mg |
4-Quinolinol, 6-ethoxy- |
303121-11-1 | 95% | 100mg |
$6.00 | 2025-02-19 | |
Aaron | AR0030BS-100mg |
4-Quinolinol, 6-ethoxy- |
303121-11-1 | 97% | 100mg |
$4.00 | 2025-01-21 |
6-Ethoxyquinolin-4-ol 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
3. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
6-Ethoxyquinolin-4-olに関する追加情報
Introduction to 6-Ethoxyquinolin-4-ol (CAS No. 303121-11-1)
6-Ethoxyquinolin-4-ol, identified by its Chemical Abstracts Service (CAS) number 303121-11-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their diverse biological activities and applications in drug development. The presence of an ethoxy group at the 6-position and a hydroxyl group at the 4-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and bioactivity studies.
The structural framework of 6-Ethoxyquinolin-4-ol combines the aromatic stability of the quinoline core with functional groups that can participate in various chemical reactions, including hydrogen bonding, π-stacking interactions, and metal coordination. These features have positioned it as a versatile scaffold for designing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of this compound with biological targets, such as enzymes and receptors, thereby facilitating rational drug design.
In the realm of medicinal chemistry, 6-Ethoxyquinolin-4-ol has been investigated for its potential pharmacological properties. Studies have suggested that derivatives of quinoline, including this compound, may exhibit antimicrobial, anti-inflammatory, and anticancer effects. The ethoxy substituent at the 6-position is particularly noteworthy, as it can modulate the electronic properties of the quinoline ring, influencing its interaction with biological targets. Additionally, the hydroxyl group at the 4-position provides a site for further functionalization, allowing for the development of more complex derivatives with enhanced bioactivity.
One of the most exciting areas of research involving 6-Ethoxyquinolin-4-ol is its application in anticancer therapy. Quinoline derivatives have shown promise in targeting various cancer pathways, including those involved in cell proliferation and apoptosis. Preliminary studies have indicated that 6-Ethoxyquinolin-4-ol may inhibit the activity of kinases and other enzymes critical for tumor growth. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system (CNS) tumors. The integration of 6-Ethoxyquinolin-4-ol into combination therapies could potentially overcome resistance mechanisms observed in conventional cancer treatments.
The synthesis of 6-Ethoxyquinolin-4-ol presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have opened new avenues for constructing this compound more efficiently. These advances not only improve scalability but also enable access to a broader range of derivatives for structural-activity relationship (SAR) studies.
From a biochemical perspective, 6-Ethoxyquinolin-4-ol has been studied for its interaction with metal ions, which play crucial roles in many biological processes. The hydroxyl group at the 4-position can coordinate with metals such as copper and iron, suggesting potential applications in metallodrug development. Such interactions could be exploited to design compounds that target metal-dependent enzymes or pathways involved in diseases like neurodegeneration and inflammation.
The pharmacokinetic properties of 6-Ethoxyquinolin-4-ol are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, stability, and metabolic clearance are critical determinants of a drug's efficacy and safety profile. Computational tools have been employed to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing.
In conclusion,6-Ethoxyquinolin-4-ol (CAS No. 303121-11-1) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies,6-Ethoxyquinolin-4-ol is poised to play an important role in advancing our understanding of drug design and development.
303121-11-1 (6-Ethoxyquinolin-4-ol) 関連製品
- 37865-86-4(6-Ethoxy-1H-indole)
- 23456-82-8(4-ethoxy-1H-indole)
- 1184-92-5(Germane,trichloro(1,1-dimethylethyl)-)
- 1339188-29-2(2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)
- 1017277-41-6(rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid)
- 2703773-07-1(2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)
- 59830-60-3(Cbz-L-Phenylalaninal)
- 685826-13-5((cyclopropylmethyl)(3,3,3-trifluoropropyl)amine)
- 87779-01-9(3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one)
- 1805042-59-4(Methyl 3-chloromethyl-5-cyano-4-(trifluoromethoxy)benzoate)
